

Molecular weight and formula of 6-Methylnicotinonitrile

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Compound of Interest

Compound Name: 5-Cyano-2-picoline

Cat. No.: B057721

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An In-depth Technical Guide to 6-Methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinonitrile, a pyridine derivative, presents a scaffold of interest for medicinal chemistry and drug development. This document provides a comprehensive technical overview of its chemical properties, potential synthesis strategies, and likely biological targets. While direct experimental data for 6-Methylnicotinonitrile is limited in publicly available literature, this guide extrapolates from established knowledge of related nicotinic compounds to provide detailed experimental protocols for its synthesis and biological evaluation. This includes proposed methodologies for assessing its interaction with nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor 109A (GPR109A), as well as standard cytotoxicity assays. The information herein is intended to serve as a foundational resource for researchers initiating projects involving 6-Methylnicotinonitrile, enabling further exploration of its therapeutic potential.

Core Compound Properties

6-Methylnicotinonitrile, also known as 6-methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a methyl group at the

6-position and a nitrile group at the 3-position.

Property	Value	Source
Chemical Formula	C ₇ H ₆ N ₂	[Generic chemical databases]
Molecular Weight	118.14 g/mol	[Generic chemical databases]
CAS Number	3222-48-8	[Generic chemical databases]
IUPAC Name	6-methylpyridine-3-carbonitrile	[Generic chemical databases]
Synonyms	5-Cyano-2-picoline, 6-Methyl-3-cyanopyridine	[Generic chemical databases]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 6-Methylnicotinonitrile is not readily available in the reviewed literature, a plausible and efficient route can be proposed based on established chemical transformations, particularly the Sandmeyer reaction. This reaction is a versatile method for the synthesis of aryl nitriles from aryl amines.^{[1][2][3][4]} An alternative approach involves the cyanation of a halogenated precursor.

Proposed Synthesis of 6-Methylnicotinonitrile via Sandmeyer Reaction

This protocol outlines the conversion of 6-methyl-3-aminopyridine to 6-Methylnicotinonitrile.

Step 1: Diazotization of 6-methyl-3-aminopyridine

- Reagents and Materials:
 - 6-methyl-3-aminopyridine
 - Hydrochloric acid (concentrated)
 - Sodium nitrite (NaNO₂)
 - Distilled water

- Ice
- Starch-iodide paper
- Procedure:
 1. Dissolve a specific molar quantity of 6-methyl-3-aminopyridine in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
 2. Prepare a solution of sodium nitrite in distilled water.
 3. Slowly add the sodium nitrite solution to the acidic solution of the amine, maintaining the temperature below 5 °C.
 4. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
 5. The resulting solution contains the in situ formed 6-methylpyridine-3-diazonium chloride.

Step 2: Sandmeyer Cyanation

- Reagents and Materials:
 - Copper(I) cyanide (CuCN)
 - Sodium cyanide (NaCN) or Potassium cyanide (KCN)
 - The diazonium salt solution from Step 1
 - Sodium bicarbonate or sodium carbonate solution
 - Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
 - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 1. Prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

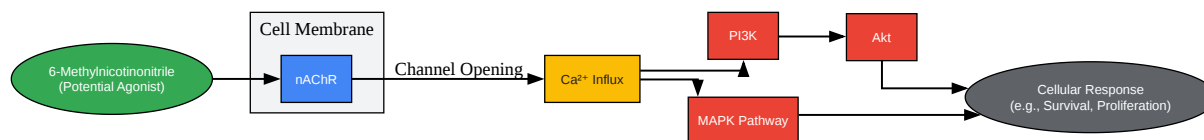
2. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
3. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.
4. Cool the reaction mixture and neutralize it with a sodium bicarbonate or sodium carbonate solution.
5. Extract the product into an organic solvent.
6. Wash the organic layer with water and brine.
7. Dry the organic layer over an anhydrous drying agent.
8. Remove the solvent under reduced pressure to yield crude 6-Methylnicotinonitrile.
9. Purify the product by distillation or column chromatography.

Potential Biological Activity and Experimental Evaluation

As a nicotinic acid derivative, 6-Methylnicotinonitrile is a candidate for interaction with receptors known to bind such compounds, primarily nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor 109A (GPR109A).

Nicotinic Acetylcholine Receptor (nAChR) Interaction

nAChRs are ligand-gated ion channels involved in synaptic transmission.^{[5][6]} Their activation leads to an influx of cations, primarily Na^+ and Ca^{2+} , resulting in cellular depolarization and downstream signaling events.



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Caption: Potential nAChR signaling cascade upon agonist binding.

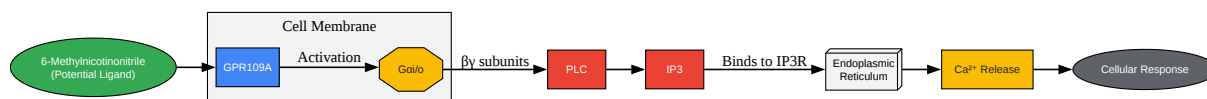
This protocol is designed to determine the binding affinity of 6-Methylnicotinonitrile for nAChRs using a competitive binding assay.^{[5][6][7][8][9][10]}

- Materials:
 - Membrane preparations from cells expressing the nAChR subtype of interest (e.g., $\alpha 4\beta 2$, $\alpha 7$).
 - Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).
 - 6-Methylnicotinonitrile (test compound).
 - Known nAChR ligand for non-specific binding determination (e.g., nicotine).
 - Assay buffer (e.g., PBS with BSA).
 - 96-well plates.
 - Glass fiber filters.
 - Cell harvester.
 - Scintillation counter and scintillation fluid.
- Procedure:
 1. Prepare serial dilutions of 6-Methylnicotinonitrile.

2. In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a fixed concentration (typically at or below its K_d).
 3. For total binding wells, add buffer instead of the test compound.
 4. For non-specific binding wells, add a saturating concentration of the known unlabeled ligand.
 5. For experimental wells, add the different concentrations of 6-Methylnicotinonitrile.
 6. Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
 7. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
 8. Wash the filters with ice-cold assay buffer.
 9. Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of 6-Methylnicotinonitrile.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

G protein-coupled receptor 109A (GPR109A) Activation

GPR109A is a receptor for nicotinic acid (niacin) and is involved in mediating its lipid-lowering effects. Activation of this G α_i -coupled receptor leads to a decrease in intracellular cAMP and can trigger calcium mobilization.



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Caption: Potential GPR109A signaling pathway leading to calcium release.

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon GPR109A activation.^{[11][12][13][14][15]}

- Materials:
 - Cells expressing GPR109A (e.g., HEK293 or CHO cells).
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
 - Pluronic F-127.
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - 6-Methylnicotinonitrile (test compound).
 - Known GPR109A agonist (e.g., nicotinic acid) as a positive control.
 - Fluorescence plate reader or microscope capable of kinetic reads.
- Procedure:
 1. Seed the GPR109A-expressing cells in a 96-well or 384-well plate and culture overnight.
 2. Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
 3. Remove the culture medium from the cells and add the dye loading solution.

4. Incubate the plate to allow for dye loading (e.g., 30-60 minutes at 37°C).
 5. Prepare serial dilutions of 6-Methylnicotinonitrile and the positive control.
 6. Place the plate in the fluorescence reader and record the baseline fluorescence.
 7. Add the test compound or control to the wells and immediately begin recording the change in fluorescence over time.
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Plot the fluorescence change against time to visualize the calcium transient.
 - Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

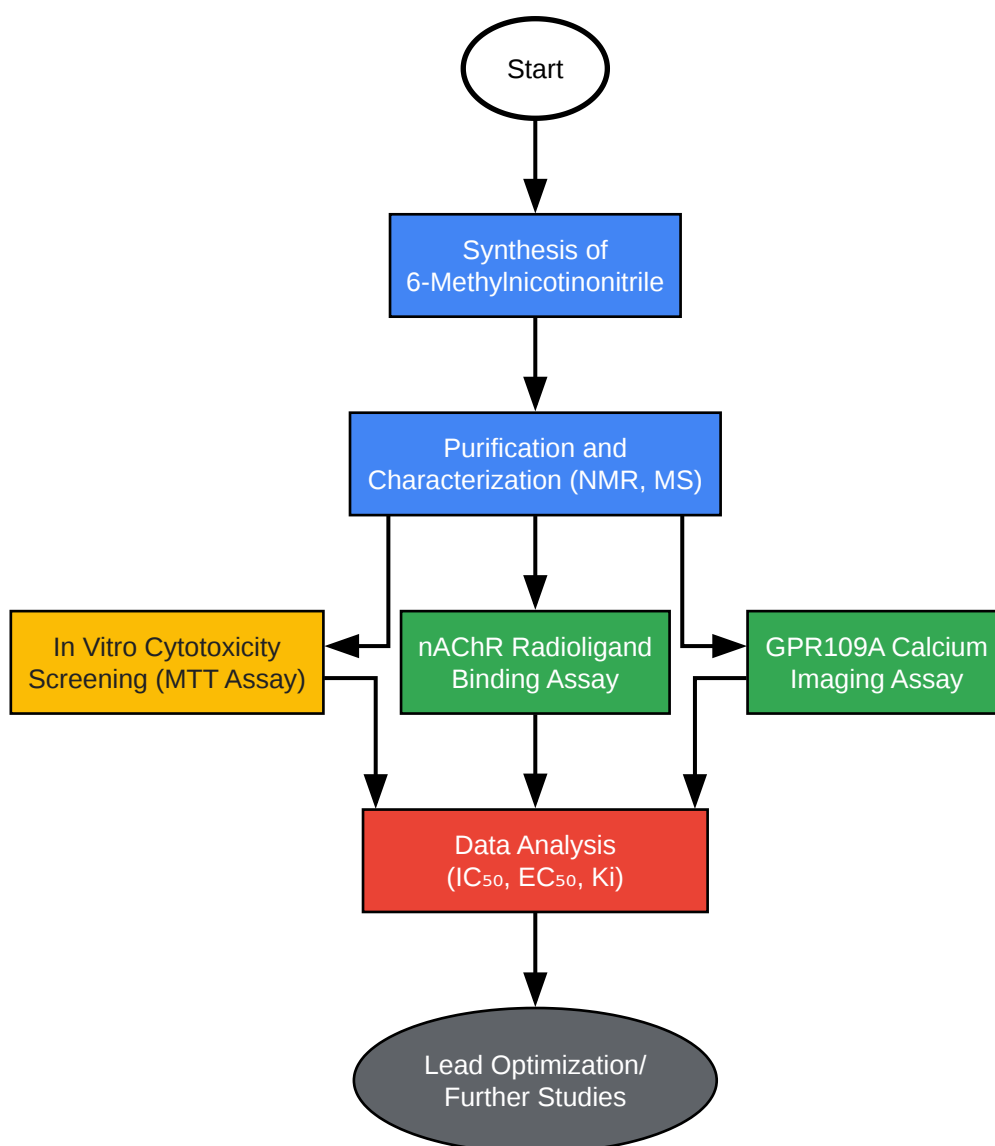
In Vitro Cytotoxicity Screening

It is crucial to assess the general cytotoxicity of a novel compound. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.^{[16][17][18][19][20]}

- Materials:
 - Cancer cell line(s) of interest (e.g., HeLa, MCF-7).
 - Complete cell culture medium.
 - 6-Methylnicotinonitrile (test compound).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization solution (e.g., DMSO or acidified isopropanol).
 - 96-well plates.

- Microplate reader.
- Procedure:
 1. Seed cells in a 96-well plate and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of 6-Methylnicotinonitrile for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control wells.
 3. After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
 4. Remove the medium and add a solubilization solution to dissolve the formazan crystals.
 5. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration.
 - Determine the IC_{50} value (the concentration of the compound that causes 50% inhibition of cell growth).

Proposed Experimental Workflow



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Caption: A proposed workflow for the synthesis and biological evaluation.

Conclusion

6-Methylnicotinonitrile represents a chemical entity with potential for biological activity, given its structural relation to known pharmacologically active nicotinic compounds. This guide provides a foundational framework for its investigation, from chemical synthesis to biological screening. The detailed protocols for synthesis via the Sandmeyer reaction and for biological assays targeting nAChRs and GPR109A, as well as general cytotoxicity, are intended to facilitate the initiation of research into this compound. The provided diagrams of signaling pathways and

experimental workflows offer a clear visual representation of the proposed research strategy. Further experimental work is required to elucidate the specific biological profile of 6-Methylnicotinonitrile and to determine its potential as a lead compound in drug discovery programs.

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